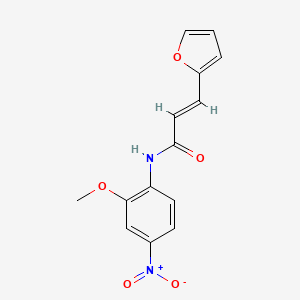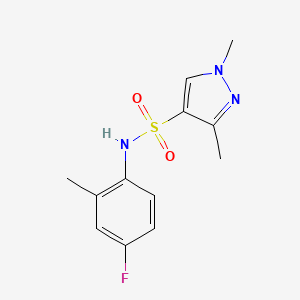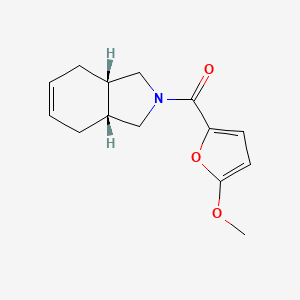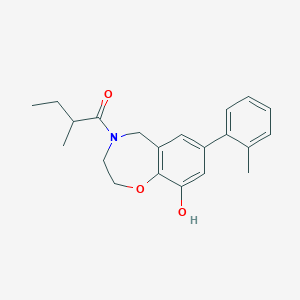![molecular formula C14H17Cl2NO3 B5470377 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B5470377.png)
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide typically involves the following steps:
Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2,5-dichlorophenoxyacetic acid.
Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of agrochemicals and herbicides due to its structural similarity to known herbicidal compounds.
作用机制
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy group is known to interact with cellular membranes, potentially disrupting membrane integrity and function. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid structure.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom, increasing its potency and environmental persistence.
Uniqueness
2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct physicochemical properties such as increased solubility and stability. This structural feature differentiates it from other phenoxyacetic acid derivatives and may contribute to its specific biological activities and applications.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(12-3-2-6-19-12)17-14(18)8-20-13-7-10(15)4-5-11(13)16/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOQHPNUSEGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}hexanoic acid](/img/structure/B5470300.png)
![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5470308.png)
![(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5470319.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5470327.png)

![(5Z)-3-(4-Nitrophenyl)-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B5470354.png)



![3-[3-(4-methoxy-1-naphthyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5470383.png)
![(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide](/img/structure/B5470390.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)-N-methylurea](/img/structure/B5470404.png)


